![molecular formula C19H19N3O4 B2872449 3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione CAS No. 1008077-20-0](/img/structure/B2872449.png)
3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several functional groups. The compound likely has a significant degree of aromaticity, given the presence of the benzodioxol and phenyl groups .Applications De Recherche Scientifique
Electroluminescent Layers and Photophysical Properties
Compounds similar to 3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione have potential applications in organic light-emitting devices (OLEDs) due to their unique photophysical properties. Research by Dobrikov, Aleksandrova, and Dobrikov (2011) focused on new low-molecular weight compounds for use in electroluminescent layers. These compounds demonstrated promising photophysical properties in solution and in polymer films, making them suitable for the preparation of color electroluminescent structures, crucial for OLED technology. The experimental results suggest these compounds could enhance the development of color displays and lighting applications (Dobrikov, Aleksandrova, & Dobrikov, 2011).
Heterocyclic Compound Synthesis
The synthesis of polyfunctional fused heterocyclic compounds through the reactions involving indene‐1,3‐diones is another research area. Hassaneen et al. (2003) explored reactions that produced novel heterocyclic structures, which are pivotal in pharmaceutical chemistry for drug design and synthesis. These reactions contribute to the development of new compounds with potential biological activities (Hassaneen et al., 2003).
Antiviral Properties
Another study by Garcia-Gancedo et al. (1979) reported the antiviral action of benzo[de]isoquinoline-1,3-diones derivatives against herpes simplex and vaccinia viruses. These findings underscore the potential of these compounds in developing new antiviral drugs, especially for diseases with limited treatment options. The research highlighted the significance of structurally similar compounds to 3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione in virology and therapeutic applications (Garcia-Gancedo et al., 1979).
Electronic Device Stability
Kumar et al. (2018) discussed the synthesis and structural analysis of a diketopyrrolopyrrole derivative, highlighting its stable electronic properties and potential in electronic devices. The study revealed that compounds with dimethylaminophenyl groups exhibit excellent performance stability, which is crucial for the longevity and reliability of electronic devices, such as field-effect transistors and inverters (Kumar et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and assessments of its safety and environmental impact .
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-21(2)13-4-6-14(7-5-13)22-18(23)10-15(19(22)24)20-12-3-8-16-17(9-12)26-11-25-16/h3-9,15,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSNIQPVFTWJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


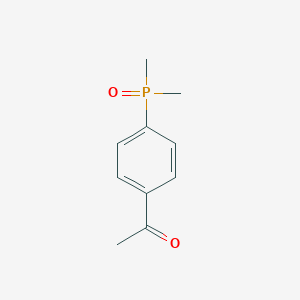

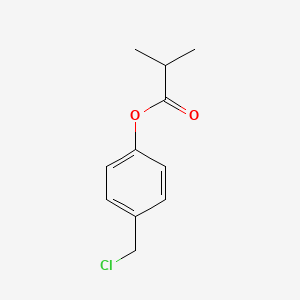
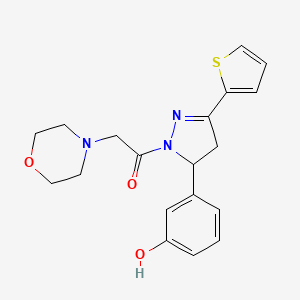
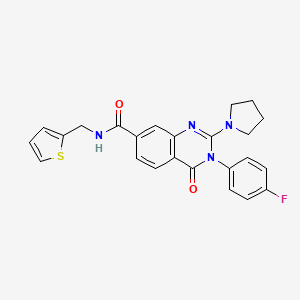
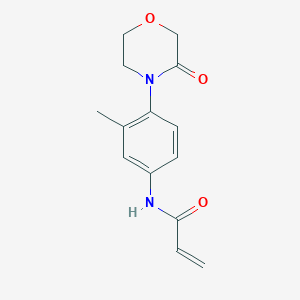
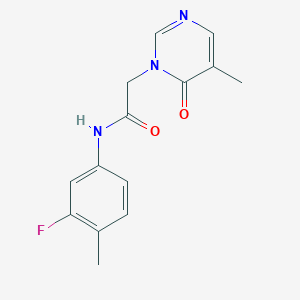
![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2872382.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2872383.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)
![8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2872386.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2872389.png)